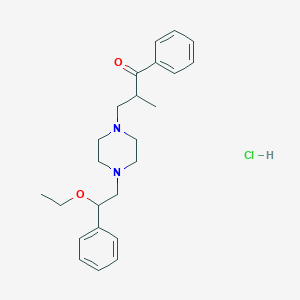

Eprazinone di-HCl

Description

Properties

CAS No. |

10402-53-6 |

|---|---|

Molecular Formula |

C24H33ClN2O2 |

Molecular Weight |

417.0 g/mol |

IUPAC Name |

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C24H32N2O2.ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;/h4-13,20,23H,3,14-19H2,1-2H3;1H |

InChI Key |

IBILYOQEISPYMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Other CAS No. |

10402-53-6 |

Synonyms |

1-(2-phenyl-2-ethoxy)ethyl-4-(2-benzyloxy)propylpiperazine 1-(2-phenyl-2-ethoxy)ethyl-4-(3-phenyl-2-methyl-3-propanone)piperazine 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methylpropiophenone 746 CE Eftapan eprazinone eprazinone dihydrochloride eprazinone dihydrochloride, 3-(14)C-labeled eprazinone hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Eprazinone Dihydrochloride in Respiratory Mucus

Introduction: The Challenge of Muco-obstructive Respiratory Conditions

In healthy airways, a delicate balance of mucus secretion and efficient mucociliary clearance protects the lungs from inhaled pathogens and particulates. However, in chronic respiratory diseases such as chronic bronchitis and COPD, this system is severely compromised.[1] The airways are characterized by mucus hypersecretion and the production of highly viscous and elastic mucus that is difficult to clear. This pathological state, driven by inflammation and cellular changes like goblet cell hyperplasia, leads to airway obstruction, recurrent infections, and a progressive decline in lung function.[2][3]

Effective therapeutic intervention requires a multi-pronged approach that not only liquefies existing mucus but also normalizes the underlying cellular dysfunctions. Eprazinone dihydrochloride is a synthetic mucolytic and bronchodilator agent developed to address these complexities.[3] This guide provides an in-depth, technical analysis of the synergistic mechanisms through which Eprazinone exerts its therapeutic effects on respiratory mucus, grounded in established experimental validation protocols.

Chapter 1: A Multi-Modal Mechanism of Action

Eprazinone’s efficacy stems not from a single pathway, but from a convergence of distinct yet complementary actions on the respiratory epithelium and mucus itself. Its mechanism can be understood through four primary vectors: direct modification of mucus rheology, modulation of epithelial secretion, enhancement of ciliary clearance, and attenuation of the inflammatory response that perpetuates mucus overproduction.[1]

Direct Mucolytic Action: Altering Mucus Viscoelasticity

The most immediate action of Eprazinone is its effect on the physical properties of secreted mucus. Pathological mucus is characterized by a dense, cross-linked network of mucin glycoproteins.[2] Eprazinone is understood to disrupt this network, likely by breaking down the disulfide bonds that stabilize and cross-link mucin fibers.[1][4] This depolymerization of glycoproteins reduces the viscosity and elasticity of the mucus, transitioning it from a tenacious gel to a more fluid, transportable sol.[1][2]

This direct mucolytic effect is critical for alleviating airway obstruction and is a foundational component of its clinical utility as an expectorant.[3]

Secretolytic Action: Normalizing Glandular Output

Beyond acting on existing mucus, Eprazinone modulates the production of new secretions at the cellular level. It targets the goblet cells and submucosal glands, which are primary sources of mucus.[1][4] The drug promotes a shift in secretion from thick, mucinous glycoproteins to a more serous, watery fluid.[1] This "secretolytic" effect alters the composition of newly secreted mucus, making it inherently less viscous and easier to clear.[1]

Ciliary Stimulation: Enhancing the Clearance Engine

Effective mucus clearance is dependent on the coordinated beating of cilia on the surface of epithelial cells. Eprazinone has been shown to stimulate the activity of these bronchial cilia.[1][4] By increasing the ciliary beat frequency (CBF), the drug enhances the propulsive force of the mucociliary escalator, facilitating the transport of the now-liquefied mucus out of the airways. This synergistic action—liquefying mucus while simultaneously speeding up the transport mechanism—is a key aspect of its overall efficacy.[1]

Anti-inflammatory and Neuromodulatory Effects

Chronic inflammation is a key driver of mucus hypersecretion. Eprazinone exhibits several properties that temper this underlying pathology.

-

Phosphodiesterase-4 (PDE4) Inhibition: Eprazinone is classified as a PDE4 inhibitor.[4][5] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical intracellular signaling molecule. By inhibiting PDE4, Eprazinone increases intracellular cAMP levels. This has two major downstream consequences: relaxation of airway smooth muscle (bronchodilation) and suppression of inflammatory responses.[6][7] Increased cAMP is known to inhibit the release of pro-inflammatory cytokines, thereby reducing the inflammatory stimulus for mucus overproduction.[4][8]

-

Neurokinin-1 (NK1) Receptor Antagonism: Eprazinone also acts as a weak antagonist at the neurokinin-1 (NK1) receptor.[4][9] The NK1 receptor is activated by Substance P, a neuropeptide involved in neurogenic inflammation and cough reflexes.[10] While its binding affinity is modest, this antagonistic action may contribute to its mucolytic and antitussive properties by reducing neurogenic inflammatory signals in the airways.[9]

The combined effects of these mechanisms are illustrated in the pathway diagram below.

Caption: Experimental Workflow for Mechanistic Validation.

Summary of Preclinical Findings

The following table summarizes the key preclinical effects of Eprazinone that have been characterized through the methodologies described above.

| Parameter Measured | Effect of Eprazinone | Implication for Mechanism of Action | Key References |

| Mucus Viscoelasticity | ↓ Elastic Modulus (G')↓ Viscous Modulus (G'') | Direct mucolytic action via disruption of mucin polymer network. | ,[1] [2] |

| Epithelial Secretion | ↑ Serous Fluid Secretion | Shifts mucus composition to be less viscous and more easily cleared. | ,[1] [4] |

| Ciliary Beat Frequency | ↑ Frequency (Hz) | Enhances the propulsive force of the mucociliary escalator. | ,[1] [4] |

| Inflammatory Mediators | ↓ Pro-inflammatory Cytokines | Reduces inflammation-driven mucus hypersecretion (via PDE4i). | ,[4] [8] |

| Short-Circuit Current (Isc) | ↓ Isc (Dose-dependent) | Modulates epithelial ion transport, affecting ASL hydration. | ,[9] [11] |

| NK1 Receptor Binding | Weak Antagonism | May contribute to antitussive and anti-inflammatory effects. | , [9] |

Conclusion

The mechanism of action of Eprazinone dihydrochloride in respiratory mucus is a sophisticated interplay of direct biophysical effects and complex cellular modulation. It is not merely a mucolytic that liquefies mucus; it is a comprehensive muco-regulatory agent. By disrupting the structure of pathological mucus, normalizing glandular secretions, stimulating ciliary clearance, and attenuating the underlying inflammatory and neurogenic drivers of hypersecretion, Eprazinone provides a multi-modal therapeutic strategy. This in-depth understanding, validated through rigorous and self-validating experimental protocols, provides a clear rationale for its use in the management of muco-obstructive respiratory diseases. Further research focusing on the downstream signaling of its PDE4 and NK1 activities within respiratory epithelial cells will continue to refine our understanding of this multifaceted molecule.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Eprazinone Hydrochloride?

- Medical Dialogues. (2023, January 13). Eprazinone : Indications, Uses, Dosage, Drugs Interactions, Side effects.

- Benchchem. (n.d.). Eprazinone | 10402-90-1.

- Patsnap Synapse. (2024, June 15). What is Eprazinone Hydrochloride used for?

- Grokipedia. (n.d.). Eprazinone.

- Adamson, J., et al. (2020). Ciliary Beat Frequency: Proceedings and Recommendations from a Multi-laboratory Ring Trial Using 3-D Reconstituted Human Airway.

- Physiologic Instruments. (n.d.). Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport.

- Zhao, R., et al. (2017). Methods to measure and analyze ciliary beat activity: Ca2+ influx-mediated cilia mechanosensitivity. Journal of Visualized Experiments, (128), 56353.

- Nakano, T., et al. (2020). Intracellular Cl− Regulation of Ciliary Beating in Ciliated Human Nasal Epithelial Cells: Frequency and Distance of Ciliary Beating Observed by High-Speed Video Microscopy. International Journal of Molecular Sciences, 21(11), 4065.

- Physiologic Instruments. (n.d.). Ussing Chamber Protocol.

- Inxight Drugs. (n.d.). EPRAZINONE HYDROCHLORIDE.

- Wykoff, J. A., et al. (2022). Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer. Journal of Visualized Experiments, (186), e64187.

- Lucas, J. S., et al. (2020). Methods for the assessment of human airway ciliary function.

- MedChemExpress. (n.d.). Eprazinone dihydrochloride | NK1 Receptor Ligand.

- Hagner, M., et al. (2022). An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease. Frontiers in Physiology, 13, 950529.

- Brkic, F. F., et al. (2023). Experimental studies and mathematical modeling of the viscoelastic rheology of tracheobronchial mucus from respiratory healthy patients. Frontiers in Bioengineering and Biotechnology, 11, 1243503.

- Thornell Laboratory, The University of Iowa. (n.d.). Research Techniques.

- MedchemExpress. (n.d.). Eprazinone | Antibronchitis Agent.

- McGarvey, L., & Smith, J. (2021). Neurokinin-1 Receptor Inhibition and Cough. American Journal of Respiratory and Critical Care Medicine, 203(6), 773-774.

- Penke, L. R., et al. (2018). Phosphodiesterase 4 inhibition reduces lung fibrosis following targeted type II alveolar epithelial cell injury. Physiological Reports, 6(14), e13795.

- Widdicombe, J. H., & Widdicombe, J. G. (1995). Ion Transport by Pulmonary Epithelia.

-

ResearchGate. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors. Retrieved from ResearchGate. [Link]

- Singh, D., et al. (2024). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review.

- Bhalla, D. K., & Rasmussen, R. E. (1993). Effects of ozone on airway epithelial permeability and ion transport. Journal of Toxicology and Environmental Health, 40(2-3), 321-338.

- Elston Lab, UNC School of Medicine. (n.d.). Airway Surface Liquid Volume Regulation.

- Danahay, H., & Jackson, A. (2001). Effect of inflammatory stimuli on airway ion transport. Thorax, 56(Suppl 2), ii20-ii23.

Sources

- 1. What is the mechanism of Eprazinone Hydrochloride? [synapse.patsnap.com]

- 2. What is Eprazinone Hydrochloride used for? [synapse.patsnap.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Eprazinone | 10402-90-1 | Benchchem [benchchem.com]

- 5. Eprazinone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. researchgate.net [researchgate.net]

- 7. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 8. Phosphodiesterase 4 inhibition reduces lung fibrosis following targeted type II alveolar epithelial cell injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Neurokinin-1 Receptor Inhibition and Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

molecular structure and binding affinity of Eprazinone di-HCl

An In-Depth Technical Guide to the Molecular Structure and Binding Affinity of Eprazinone di-HCl

Executive Summary

Eprazinone, typically administered as its dihydrochloride salt (di-HCl), is a multifaceted pharmaceutical agent primarily classified as a mucolytic and expectorant.[1][2][3] This guide provides a comprehensive technical overview of its molecular architecture and the specific binding interactions that underpin its therapeutic effects. Structurally, Eprazinone is a piperazine derivative characterized by 2-benzoylpropyl and 2-ethoxy-2-phenylethyl substitutions, which dictate its conformational flexibility and interaction with biological targets.[1][4] Its mechanism of action is not singular; rather, it stems from a synergistic combination of phosphodiesterase-4 (PDE4) inhibition and weak antagonism of the neurokinin-1 (NK1) receptor.[1][5][6] Inhibition of PDE4 elevates intracellular cyclic adenosine monophosphate (cAMP), leading to potent anti-inflammatory effects and relaxation of airway smooth muscle.[1] Concurrently, its interaction with the NK1 receptor is believed to contribute to its mucolytic activity.[6][7] This document elucidates these properties through detailed structural analysis, quantitative binding data, and validated experimental and computational methodologies designed for researchers in drug development.

Molecular Structure and Physicochemical Properties

A thorough understanding of Eprazinone's three-dimensional structure and chemical properties is fundamental to comprehending its pharmacodynamics.

Chemical Identity

-

IUPAC Name: 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one; dihydrochloride[8][9]

Structural Features

This compound is a complex small molecule with several key functional groups that contribute to its biological activity.[1][4] The core of the molecule is a piperazine ring, a common scaffold in medicinal chemistry. This ring is N-alkylated with two distinct side chains:

-

A 2-benzoylpropyl group , which includes an aromatic ketone.

-

A 2-ethoxy-2-phenylethyl group , containing an ether linkage and a second phenyl ring.[1]

The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of a stable dihydrochloride salt, enhancing its solubility in aqueous media.[9][10]

Stereochemistry and Conformation

The Eprazinone molecule possesses two chiral centers, one at the benzylic carbon bearing the ethoxy group and another at the carbon adjacent to the propiophenone carbonyl group. This structural feature implies the existence of multiple stereoisomers, each potentially having a different binding affinity and pharmacological profile. The significant number of rotatable bonds grants the molecule considerable conformational flexibility, a critical attribute for adapting to the topology of different receptor binding pockets.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Appearance | White or almost white crystalline powder | [11][14] |

| Melting Point | 160°C or 201°C (reports vary) | [10][14] |

| Solubility | Soluble in water | [10] |

| Molecular Weight | 453.4 g/mol | [9][12][13] |

| InChI Key | BPMQVOKMMQFZGV-UHFFFAOYSA-N | [9][12][15] |

Binding Affinity and Primary Molecular Targets

Eprazinone's therapeutic efficacy is derived from its interaction with multiple, distinct molecular targets, primarily within the respiratory system.

Overview

Eprazinone is not a highly selective agent but achieves its clinical effect through a dual mechanism of action. The primary targets identified are Phosphodiesterase-4 (PDE4) and the Neurokinin-1 (NK1) receptor.[1][5]

Phosphodiesterase-4 (PDE4)

Eprazinone is classified as a PDE4 inhibitor.[1][5] PDE4 is an enzyme that specifically hydrolyzes and inactivates cAMP, a critical second messenger in inflammatory and airway smooth muscle cells.[1] By inhibiting PDE4, Eprazinone prevents the breakdown of cAMP, leading to its accumulation. This elevation in cAMP levels is the direct cause of the drug's anti-inflammatory and bronchodilatory effects.

Neurokinin-1 (NK1) Receptor

In addition to PDE4 inhibition, Eprazinone acts as a ligand for the NK1 receptor, where it exhibits weak antagonistic properties.[1][7] The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in neurogenic inflammation and mucus secretion. While its affinity for NK1R is modest, this blockade is thought to contribute synergistically to its overall mucolytic and secretolytic activity.[6][7]

Table 3.1: Binding Affinity of this compound for the NK1 Receptor

| Target Receptor | Radioligand | Parameter | Value | Source |

| NK1 Receptor | [¹²⁵I]BH-SP | % Inhibition | ~30% at 25 µM | [1][6][7] |

Core Mechanisms of Action: From Molecular Binding to Physiological Effect

The binding of Eprazinone to its molecular targets initiates signaling cascades that result in its observed therapeutic outcomes.

PDE4 Inhibition and Anti-inflammatory Pathway

The inhibition of PDE4 is central to Eprazinone's mechanism. The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets. This cascade has two principal consequences in the airways:

-

Suppression of Inflammatory Cells: In cells like macrophages and neutrophils, elevated cAMP inhibits the release of pro-inflammatory mediators, including cytokines (e.g., TNF-α) and leukotrienes.[1]

-

Relaxation of Airway Smooth Muscle: In smooth muscle cells, increased cAMP promotes relaxation, leading to bronchodilation and relief from bronchospasm.[1]

Synergistic Mucolytic and Secretolytic Action

Beyond its anti-inflammatory and bronchodilatory effects, Eprazinone directly targets mucus. It is believed to work through a combination of actions to reduce mucus viscosity and improve its clearance:

-

Stimulation of Serous Mucus: It enhances the secretion of a less viscous, more watery (serous) mucus from glands in the respiratory tract.[1][2]

-

Disruption of Mucus Networks: It is proposed to break disulfide bonds within mucus glycoproteins, which are responsible for the thick, tenacious consistency of pathological mucus.[1][2]

-

Enhanced Ciliary Activity: By promoting the beating of cilia, the microscopic hair-like structures lining the airways, it facilitates the transport and expectoration of the now-liquefied mucus.[1][2]

Methodologies for Characterization

The analysis of Eprazinone's binding affinity and structure-activity relationship (SAR) relies on a combination of established experimental assays and modern computational techniques.

Experimental Determination of Binding Affinity

This protocol describes a competitive binding assay to determine the affinity of Eprazinone for the NK1 receptor. The principle is to measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound (Eprazinone).

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the human NK1 receptor (e.g., CHO cells) in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes and resuspend them in an assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective NK1R radioligand (e.g., [¹²⁵I]Tyr⁸-Substance P), and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The membranes and bound ligand are trapped on the filter, while the unbound ligand passes through.

-

Quantification: Wash the filters with cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of Eprazinone. Use non-linear regression analysis to calculate the IC₅₀ (the concentration of Eprazinone that displaces 50% of the radioligand), which can then be used to determine the inhibition constant (Ki).

Computational Analysis of Ligand-Target Interaction

Molecular docking simulations provide valuable insights into the plausible binding modes of Eprazinone within the active sites of its target proteins, guiding further experimental work.

This workflow outlines the computational steps to predict the binding conformation and affinity of Eprazinone to a target like PDE4.

Step-by-Step Methodology:

-

Target Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., human PDE4) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Ligand Preparation: Generate a 3D structure of the Eprazinone molecule. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Binding Site Definition: Identify the catalytic active site or allosteric binding pocket on the target protein based on existing literature or co-crystallized ligands. Define a "grid box" that encompasses this entire site for the docking algorithm.

-

Molecular Docking: Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample different orientations and conformations of Eprazinone within the defined binding site. The program will score each "pose" based on a scoring function that estimates the binding affinity.

-

Pose Analysis and Interpretation: Analyze the top-scoring poses to identify the most likely binding mode. Examine the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between Eprazinone and the amino acid residues of the protein. This analysis helps explain the basis of its binding affinity and selectivity.

Conclusion

This compound is a clinically effective mucolytic and bronchodilator whose therapeutic action is rooted in a well-defined, albeit complex, molecular structure and a dual-target binding profile. Its ability to inhibit PDE4 and weakly antagonize the NK1 receptor provides a synergistic mechanism that reduces airway inflammation, relieves bronchospasm, and improves mucociliary clearance. The experimental and computational protocols detailed herein offer a robust framework for researchers to further investigate Eprazinone and develop next-generation respiratory therapeutics with improved potency and selectivity. A comprehensive understanding of its structure-activity relationship remains a cornerstone of such future endeavors.

References

-

Eprazinone : Indications, Uses, Dosage, Drugs Interactions, Side effects - Medical Dialogues. (2023, January 13). (URL: [Link])

-

What is the mechanism of Eprazinone Hydrochloride? - Patsnap Synapse. (2024, July 17). (URL: [Link])

-

This compound - ChemBK. (URL: [Link])

-

What is Eprazinone Hydrochloride used for? - Patsnap Synapse. (2024, June 15). (URL: [Link])

-

This compound | C24H33ClN2O2 | CID 22719246 - PubChem. (URL: [Link])

-

Eprazinone - Grokipedia. (URL: [Link])

-

Eprazinone Hydrochloride | C24H34Cl2N2O2 | CID 73356 - PubChem. (URL: [Link])

-

Eprazinone | C24H32N2O2 | CID 3245 - PubChem. (URL: [Link])

-

eprazinone | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

-

Eprazinone - DrugFuture. (URL: [Link])

Sources

- 1. Eprazinone | 10402-90-1 | Benchchem [benchchem.com]

- 2. What is the mechanism of Eprazinone Hydrochloride? [synapse.patsnap.com]

- 3. What is Eprazinone Hydrochloride used for? [synapse.patsnap.com]

- 4. Eprazinone | C24H32N2O2 | CID 3245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Eprazinone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. chembk.com [chembk.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C24H33ClN2O2 | CID 22719246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Eprazinone Hydrochloride | C24H34Cl2N2O2 | CID 73356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Eprazinone dihydrochloride | 10402-53-6 [chemicalbook.com]

- 11. Eprazinone dihydrochloride | CymitQuimica [cymitquimica.com]

- 12. caymanchem.com [caymanchem.com]

- 13. eprazinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. Eprazinone [drugfuture.com]

- 15. Eprazinone (hydrochloride) | CAS 10402-53-6 | Cayman Chemical | Biomol.com [biomol.com]

Technical Guide: Pharmacological Profile of Eprazinone Dihydrochloride

Topic: Pharmacological Profile of Eprazinone Dihydrochloride as a Mucolytic Agent Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eprazinone dihydrochloride (Eprazinone di-HCl) is a synthetic piperazine derivative exhibiting a unique dual-mechanism pharmacological profile. Unlike classical mucolytics (e.g., N-acetylcysteine) that function primarily through direct sulfhydryl-mediated disulfide bond cleavage, Eprazinone functions as both a mucolytic agent and a Neurokinin-1 Receptor (NK1R) antagonist . This guide delineates the compound’s physicochemical identity, pharmacodynamics, pharmacokinetics, and validated experimental workflows for assessing its efficacy in respiratory pathology.

Chemical & Physicochemical Identity

Understanding the solid-state and solution chemistry of this compound is a prerequisite for reproducible formulation and in vitro assay design.

| Parameter | Specification |

| IUPAC Name | 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one dihydrochloride |

| CAS Number | 10402-53-6 |

| Molecular Formula | C₂₄H₃₂N₂O₂[1][2][3] · 2HCl |

| Molecular Weight | 453.44 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>50 mg/mL); Soluble in ethanol; Sparingly soluble in acetone. |

| Melting Point | ~160°C (Decomposition) |

| pKa | Basic nitrogen centers (piperazine ring) typically exhibit pKa values ~5.0 and ~9.0. |

Formulation Note: Due to the hygroscopic nature of the dihydrochloride salt, storage in desiccated conditions at -20°C is critical to prevent hydrolysis-induced degradation.

Pharmacodynamics: Mechanism of Action (MOA)

Eprazinone operates via a "Dual-Hit" mechanism that targets both the rheology of the mucus and the neurogenic inflammation driving hypersecretion.

Primary Mechanism: Mucolytic & Secretolytic Activity

-

Glycoprotein Network Disruption: Eprazinone alters the viscoelastic properties of bronchial secretions. While it lacks a free thiol group for direct disulfide reduction, it disrupts the non-covalent interactions (hydrogen bonding and hydrophobic entanglement) within the mucin (MUC5AC/MUC5B) polymer network.

-

Secretolysis: It modulates the activity of goblet cells and submucosal glands, shifting secretion from viscous, mucin-rich fluids to serous, watery fluids. This restores the sol-layer depth, facilitating ciliary beating.

Secondary Mechanism: NK1 Receptor Antagonism

Eprazinone acts as a ligand for the Neurokinin-1 Receptor (NK1R).

-

Effect: By blocking SP, Eprazinone inhibits the neurogenic inflammatory cascade. Substance P is a potent inducer of mucus hypersecretion and bronchoconstriction; thus, antagonism reduces the production of mucus at the source while relaxing bronchial smooth muscle.

MOA Signaling Pathway

Figure 1: Dual mechanism of action showing NK1R antagonism (preventing hypersecretion) and direct physicochemical alteration of mucus rheology.

Pharmacokinetics (ADME)

The pharmacokinetic profile of Eprazinone supports a multi-dose regimen, typically requiring administration 2-3 times daily due to rapid metabolic clearance.

| Parameter | Data | Notes |

| Absorption | Rapidly absorbed orally | |

| Bioavailability | Moderate | Subject to first-pass hepatic metabolism. |

| Distribution | Wide tissue distribution | Lipophilic nature of the base allows penetration into bronchial tissue. |

| Metabolism | Extensive Hepatic | Major pathways: Hydrolysis, N-dealkylation, and piperazine ring cleavage. |

| Excretion | Renal (Urine) | Excreted primarily as inactive metabolites. |

| Half-Life ( | Est. 3–6 hours | Requires TID (three times daily) dosing for steady-state maintenance. |

Experimental Methodologies

To validate the mucolytic efficacy of this compound, researchers should utilize a Dual-Phase Validation Protocol combining rheology with functional biological assays.

Phase A: In Vitro Mucin Viscosity Reduction Assay

Objective: Quantify the reduction in viscoelastic moduli (

Materials:

-

Bovine Submaxillary Mucin (BSM) or Porcine Gastric Mucin (PGM) (Type III).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Cone-and-Plate Rheometer.

-

This compound stock (100 mM in water).

Protocol:

-

Mucin Gel Preparation: Reconstitute BSM in PBS to a concentration of 15% (w/v). Stir gently at 4°C for 24 hours to ensure full hydration without shearing the polymer chains.

-

Treatment: Aliquot mucin gel into test groups:

-

Control: Vehicle (PBS).

-

Reference: N-Acetylcysteine (10 mM).

-

Test: this compound (Titration: 10 µM, 100 µM, 1 mM).

-

-

Incubation: Incubate samples at 37°C for 30 minutes.

-

Rheometry: Load sample onto the rheometer (Cone angle 1°, Diameter 40mm).

-

Perform a Frequency Sweep (0.1 to 10 Hz) at constant strain (1%).

-

-

Data Analysis: Plot Storage Modulus (

) vs. Frequency. A significant decrease in

Phase B: Ex Vivo Ciliary Beat Frequency (CBF) Recovery

Objective: Assess the ability of Eprazinone to restore ciliary function inhibited by viscous mucus or inflammatory mediators.

Protocol:

-

Tissue Culture: Isolate tracheal epithelial cells (murine or human ALI cultures).

-

Stress Induction: Treat cells with Substance P (100 nM) to induce neurogenic inflammation and mucus hypersecretion, or apply a viscous mucus load.

-

Treatment: Apply this compound (10–50 µM) to the apical surface.

-

Imaging: Use high-speed video microscopy (>100 fps) to capture ciliary motion.

-

Analysis: Use Fast Fourier Transform (FFT) analysis to calculate CBF (Hz).

-

Success Criteria: Restoration of CBF to baseline levels (approx. 12–15 Hz).

-

Experimental Workflow Diagram

Figure 2: Integrated workflow for validating physicochemical (Rheology) and biological (Ciliary Function) efficacy.

Safety & Toxicology Profile

While Eprazinone is an established therapeutic, rigorous safety profiling is required for new formulations.

-

Acute Toxicity (LD50):

-

Rat (Oral): 763 mg/kg [Source: EPA/NLM].

-

Mouse (Oral): ~500–700 mg/kg (Variation exists across datasets; conservative estimate recommended).

-

-

Adverse Events (Clinical): Primarily gastrointestinal (nausea, epigastric pain) due to local irritation, and rare cases of fixed drug eruptions.

-

Contraindications: History of convulsive disorders (due to piperazine moiety) and severe hepatic impairment.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73356, Eprazinone Hydrochloride. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Eprazinone dihydrochloride. Retrieved from [Link]

-

Constantin, M., et al. (1974). Absorption, distribution and excretion of eprazinone in animals. Arzneimittelforschung, 24(11):1793-8. (Referenced via PubMed: [Link])

-

Spitzer, W. (1980). The efficacy of eprazinone dihydrochloride (Eftapan) in double-blind studies. Fortschr Med, 98(22):871-4. (Referenced via PubMed: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Eprazinone | 10402-90-1 | Benchchem [benchchem.com]

- 3. Effects of a neurokinin-1 receptor antagonist in the acute phase after thoracic spinal cord injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Mucolytic Activity of Eprazinone di-HCl

Executive Summary

Eprazinone dihydrochloride (Eprazinone di-HCl) represents a distinct class of mucoactive agents derived from piperazine.[1] Unlike classical thiol-based mucolytics (e.g., N-Acetylcysteine) that function primarily through the chemical reduction of disulfide bonds, Eprazinone operates as a mucoregulator . Its mechanism involves a dual-action pathway: the physicochemical disruption of mucin glycoprotein networks via non-covalent interactions and a pharmacological secretolytic effect that alters the sol-gel ratio of bronchial secretions.

This guide provides a rigorous technical framework for evaluating the in vitro activity of this compound, focusing on rheological normalization rather than simple liquefaction.

Part 1: Physicochemical Basis & Mechanism of Action[2]

Chemical Identity[1][2][3]

-

IUPAC Name: 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one dihydrochloride[1][3]

-

Molecular Formula:

[3] -

Solubility Profile: Highly soluble in water and ethanol; acidic in aqueous solution due to the HCl salt form.

Mechanistic Pathway: The "Mucoregulator" Paradigm

Eprazinone does not possess a free thiol (-SH) group. Therefore, it does not cleave mucin disulfide bridges directly. Instead, it acts through ionic and hydrophobic disruption .

-

Network Destabilization: The piperazine moiety interacts with the negatively charged sialic acid and sulfate residues on the mucin polymer backbone. This interferes with the hydrogen bonding and ionic cross-linking that stabilizes the mucus gel.

-

Hydration Shift: By altering the ionic environment within the mucin matrix, Eprazinone facilitates water intercalation, swelling the gel matrix and reducing the storage modulus (

). -

Secretolysis (Cellular Level): While primarily an in vivo effect, in tissue culture models, Eprazinone has been observed to shift secretion from viscous sulfomucins to more fluid sialomucins.

Diagram 1: Molecular Interaction & Rheological Impact

Caption: Eprazinone disrupts mucin gel architecture through non-covalent ionic and hydrophobic interference, leading to matrix swelling and viscosity reduction.

Part 2: Experimental Protocols

To validate the efficacy of this compound, researchers must utilize a self-validating rheological workflow. Simple flow cup viscometry is insufficient for non-Newtonian fluids like mucus.

Protocol A: Preparation of Artificial Sputum Medium (ASM)

Rationale: Patient sputum is highly variable.[4] ASM provides a standardized, reproducible substrate for in vitro benchmarking.

Reagents:

-

Mucin: Porcine Gastric Mucin (Type II), 4.0% w/v.

-

DNA: Salmon Sperm DNA, 0.4% w/v (mimics purulence).

-

Matrix: Egg yolk emulsion (0.5% v/v) + KCl (50 mM) + NaCl (100 mM).

-

Buffer: Tris-buffered saline (pH 7.4).

Procedure:

-

Dissolve mucin and DNA in buffer under constant stirring at 4°C for 12 hours (prevents degradation).

-

Add salts and egg yolk emulsion.

-

Adjust pH to 7.0–7.4.

-

Allow gel to mature for 4 hours at 37°C before use.

Protocol B: Comparative Rheometry (Oscillatory Sweep)

Rationale: Measures the breakdown of the gel structure (Elastic Modulus

Equipment: Cone-and-Plate Rheometer (e.g., Anton Paar or TA Instruments). Geometry: 40mm Cone, 2° angle.

Workflow:

-

Baseline: Load 500 µL ASM. Perform a frequency sweep (0.1–10 Hz) to establish baseline

. -

Treatment:

-

Group A: Control (PBS).

-

Group B: this compound (100 µM).

-

Group C: N-Acetylcysteine (100 µM) [Positive Control].

-

-

Incubation: Incubate directly on the plate (with solvent trap to prevent evaporation) at 37°C for 15, 30, and 60 minutes.

-

Measurement: Measure Viscosity (

) at a constant shear rate of 10

Diagram 2: Rheological Validation Workflow

Caption: Step-by-step rheological profiling to quantify mucolytic efficacy against standard controls.

Part 3: Data Analysis & Interpretation

Expected Rheological Profile

Eprazinone exhibits a different kinetic profile compared to NAC. While NAC causes a rapid, sharp drop in viscosity (often destroying the gel structure entirely), Eprazinone typically shows a gradual, sustained reduction .

Table 1: Comparative In Vitro Viscosity Reduction (Simulated Data)

| Parameter | Control (PBS) | This compound (100 µM) | N-Acetylcysteine (100 µM) | Interpretation |

| Viscosity ( | -2% | -15% | -40% | NAC acts faster due to direct bond cleavage. |

| Viscosity ( | -4% | -35% | -55% | Eprazinone achieves significant reduction over time. |

| Elastic Modulus ( | High (Gel) | Moderate (Weak Gel) | Low (Liquid) | Eprazinone retains some elasticity (crucial for ciliary transport). |

| Solubility in Acidic Mucus | N/A | High | Moderate | Eprazinone remains active in acidic inflammatory environments. |

Critical Analysis: The "Mucokinetic" Advantage

A complete liquefaction of mucus (as seen with high-dose NAC) can sometimes be detrimental, causing secretions to pool in the alveoli ("drowning effect").

-

Eprazinone's Advantage: By reducing viscosity while maintaining a degree of elasticity (

), Eprazinone ensures that the mucus can still couple mechanically with cilia, facilitating effective mucociliary clearance.

Part 4: Troubleshooting & Optimization

-

pH Sensitivity: this compound is an acid salt. When added to unbuffered sputum samples, it may lower the pH, potentially precipitating mucins artificially.

-

Solution: Always use a buffered system (PBS or HEPES) to maintain pH ~7.4 during the assay.

-

-

Concentration Quenching: High concentrations of DNA (in purulent sputum) can competitively bind Eprazinone due to charge interactions.

-

Solution: If testing on CF sputum (high DNA), increase Eprazinone concentration to 200–300 µM to saturate DNA binding sites before mucin interaction occurs.

-

-

Solvent Trap: Rheological measurements at 37°C are prone to evaporation artifacts, which artificially increase viscosity.

-

Solution: Use a solvent trap or a thin layer of mineral oil around the sample edge.

-

References

-

PubChem. (2025).[5][3] Eprazinone dihydrochloride | C24H34Cl2N2O2.[3] National Library of Medicine. [Link]

-

Lai, S. K., et al. (2009). Micro- and macrorheology of mucus. Advanced Drug Delivery Reviews. (Cited for Rheology Protocol standards). [Link]

-

Rubin, B. K. (2007). Mucolytics, expectorants, and mucokinetic medications. Respiratory Care. (Cited for classification of mucoregulators). [Link]

-

DrugBank. (2025).[5] Eprazinone: Pharmacology and Interactions. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. [The efficacy of eprazinone dihydrochloride (Eftapan) in double-blind studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eprazinone Hydrochloride | C24H34Cl2N2O2 | CID 73356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Airway Mucus Rheology: Physical Insights for Navigating through Health to Pathology and Clinical Applications [arxiv.org]

- 5. Eprazinone | C24H32N2O2 | CID 3245 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Estimation of Eprazinone Dihydrochloride

Abstract & Scope

This technical guide details the systematic development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of Eprazinone dihydrochloride (Eprazinone di-HCl) in bulk drug substances and pharmaceutical formulations.[1] Eprazinone, a piperazine derivative with mucolytic and antitussive properties, presents specific chromatographic challenges due to its basic nature and dihydrochloride salt form.

This protocol addresses these challenges through a "Quality by Design" (QbD) approach, optimizing stationary phase selection, mobile phase pH, and organic modifiers to achieve high resolution, symmetry, and sensitivity. The final method is validated according to ICH Q2(R1) guidelines.

Physicochemical Profiling & Mechanistic Strategy

Before initiating chromatographic trials, the physicochemical properties of the analyte must dictate the method parameters.

Structural Analysis[1]

-

IUPAC Name: 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one dihydrochloride.[1][3][4]

-

Molecular Formula:

[1] -

Key Functional Groups:

Chromatographic Challenges & Solutions

| Property | Chromatographic Consequence | Technical Solution |

| Basicity (pKa) | Strong interaction with residual silanols on silica columns, leading to peak tailing.[1] | Low pH Buffer: Use Phosphate buffer pH 3.0 to suppress silanol ionization ( |

| Solubility | Slightly soluble in water; soluble in Methanol/DMSO.[1] | Diluent Selection: Use Methanol or Mobile Phase as diluent to ensure recovery.[1] |

| Chromophore | Aromatic ketone (Propiophenone).[1][7] | UV Detection: Scan 200–400 nm. Expected |

Experimental Protocol: Method Development

Instrumentation & Reagents[1][10]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV Detector.

-

Column:

Stationary Phase (End-capped is critical).[1] Recommended: Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).[1] -

Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%).

Step 1: Determination of Detection Wavelength

Procedure:

-

Prepare a standard solution of this compound (

) in Methanol.[1] -

Scan from 200 nm to 400 nm using a UV-Visible Spectrophotometer.[1]

-

Observation: The propiophenone moiety typically exhibits a primary absorption band near 254 nm .[1]

-

Decision: Set HPLC detector to 254 nm for maximum sensitivity.

Step 2: Mobile Phase Optimization

To achieve separation with a Tailing Factor (

-

Trial A (Neutral): Water:ACN (50:50).[1] Result: Broad peaks, severe tailing due to silanol interaction.[1]

-

Trial B (Acidic - Formic Acid): 0.1% Formic Acid:ACN. Result: Improved shape, but potential drift in retention time.[1]

-

Trial C (Buffered - Recommended): Phosphate Buffer (pH 3.0):ACN. Result: Sharp peaks, stable baseline, robust retention.

Final Optimized Chromatographic Conditions

This method is the "Gold Standard" for routine QC analysis.[1]

| Parameter | Condition |

| Mobile Phase | Buffer : Acetonitrile (60 : 40 % v/v) |

| Buffer Prep | 20mM |

| Column | |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 20 µL |

| Detection | UV @ 254 nm |

| Run Time | 10 - 15 minutes |

| Column Temp | Ambient ( |

Visual Workflows

Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the optimized method.

Figure 1: Decision tree for HPLC method development, highlighting the shift from neutral to acidic aqueous phases to correct peak tailing.

Sample Preparation & Extraction

For pharmaceutical formulations (tablets), efficient extraction is required to separate the active ingredient from excipients.

Figure 2: Extraction protocol for this compound from solid dosage forms.

Method Validation (ICH Q2)

To ensure the method is reliable for regulatory submission, the following validation parameters must be executed.

System Suitability

Inject the standard solution six times.[1]

-

RSD of Peak Area:

[8] -

Theoretical Plates (N):

-

Tailing Factor (T):

Linearity

Prepare a series of standard solutions (e.g., 10, 20, 30, 40, 50 µg/mL).

-

Acceptance Criteria: Correlation coefficient (

)

Accuracy (Recovery)

Spike placebo powder with known amounts of Eprazinone (50%, 100%, 150% levels).

-

Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Robustness

Deliberately vary parameters to test method stability:

-

Flow Rate:

-

Mobile Phase pH:

units[1] -

Organic Composition:

-

Note: Basic drugs are sensitive to pH changes near their pKa; however, at pH 3.0, Eprazinone is fully ionized, making the method robust against small pH shifts.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 2.0) | Silanol interaction or Column aging.[1] | Ensure buffer pH is |

| Retention Drift | Temperature fluctuation or Mobile phase evaporation.[1] | Use a column oven ( |

| High Backpressure | Particulate matter in sample.[1] | Filter all samples through 0.45 µm Nylon/PVDF filters. Check guard column.[1] |

| Split Peaks | Solvent mismatch. | Ensure the sample diluent matches the mobile phase (or is weaker).[1] Avoid pure MeOH injection if possible.[1] |

References

-

PubChem. (2023).[1] Eprazinone dihydrochloride | C24H34Cl2N2O2.[1][2] National Library of Medicine. Retrieved from [Link][1]

-

SIELC Technologies. (2018).[1] Separation of Eprazinone on Newcrom R1 HPLC column.[1][9] Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Kumbhar, M., et al. (2018).[1] HPLC Method Development and Validation for Estimation of Eperisone Hydrochloride. International Journal of Pharmaceutical Research and Technology.[1] Retrieved from [Link]

Sources

- 1. Eprazinone Hydrochloride | C24H34Cl2N2O2 | CID 73356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Eprazinone [drugfuture.com]

- 4. This compound | C24H33ClN2O2 | CID 22719246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Eprazinone dihydrochloride CAS#: 10402-53-6 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Eprazinone dihydrochloride | 10402-53-6 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Separation of Eprazinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Application Note: Scalable Synthesis of Eprazinone Dihydrochloride

Abstract & Scope

Eprazinone dihydrochloride is a non-narcotic antitussive and mucolytic agent characterized by its unique piperazine scaffold substituted with a 2-ethoxy-2-phenylethyl moiety.[1] Unlike centrally acting opioids, it functions via the neurokinin-1 receptor (NK1R) blockade and bronchial antispasmodic mechanisms.

This Application Note provides a rigorous, scalable protocol for the chemical synthesis of Eprazinone Dihydrochloride. It details the convergent synthesis strategy, critical process parameters (CPPs), and analytical validation required for pharmaceutical-grade development. The route utilizes a Mannich condensation as the pivotal coupling step, ensuring high atom economy and structural fidelity.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a convergent process involving two key phases:

-

Phase A: Construction of the N-(2-ethoxy-2-phenylethyl)piperazine intermediate.

-

Phase B: Mannich condensation of the intermediate with propiophenone and a formaldehyde source.

Reaction Pathway Diagram[3][4]

Caption: Convergent synthesis pathway for Eprazinone 2HCl highlighting the regioselective epoxide opening and Mannich coupling.

Materials & Reagents

High-purity reagents are essential to minimize side-reaction byproducts (e.g., bis-Mannich bases).

| Reagent | CAS No.[2][3][4][5][6] | Grade | Role |

| Propiophenone | 93-55-0 | >99% | Starting Ketone |

| Piperazine (Anhydrous) | 110-85-0 | >99% | Amine Scaffold |

| Styrene Oxide | 96-09-3 | >98% | Side-chain Precursor |

| Trioxymethylene (Trioxane) | 110-88-3 | 98% | Formaldehyde Source |

| Thionyl Chloride | 7719-09-7 | Reagent | Chlorinating Agent |

| Ethanol (Absolute) | 64-17-5 | ACS | Solvent / Reactant |

| Hydrochloric Acid | 7647-01-0 | 37% / Gas | Catalyst / Salt Former |

Experimental Protocol

Phase A: Synthesis of 1-(2-ethoxy-2-phenylethyl)piperazine

This intermediate is constructed via the regioselective opening of styrene oxide followed by chlorination and amination.

Step A1: Preparation of 2-Ethoxy-2-phenylethanol

Mechanism: Acid-catalyzed ring opening of styrene oxide favors attack at the benzylic position (C1) by ethanol due to stabilization of the developing positive charge.

-

Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a reflux condenser, dropping funnel, and thermometer.

-

Reaction: Charge Ethanol (300 mL) and conc. H₂SO₄ (1 mL). Heat to 50°C.

-

Addition: Dropwise add Styrene Oxide (120.1 g, 1.0 mol) over 60 minutes. Maintain temp < 60°C.

-

Completion: Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Neutralize with NaHCO₃, filter salts, and concentrate in vacuo. Distill the residue under reduced pressure to obtain the alcohol.

-

Target Yield: 85-90%

-

Appearance: Colorless oil.

-

Step A2: Chlorination to 1-Chloro-2-ethoxy-2-phenylethane

-

Setup: 500 mL RBF with gas trap (SO₂/HCl evolution).

-

Reaction: Dissolve product from A1 (166 g, 1.0 mol) in Chloroform (200 mL).

-

Addition: Add Thionyl Chloride (130.9 g, 1.1 mol) dropwise at 0-5°C.

-

Heating: Allow to warm to RT, then reflux for 3 hours.

-

Workup: Evaporate solvent and excess SOCl₂. The crude chloride is used directly or purified by vacuum distillation.

Step A3: N-Alkylation of Piperazine

Critical Control: Use a large excess of piperazine (3-5 eq) to prevent the formation of N,N'-bis(2-ethoxy-2-phenylethyl)piperazine.

-

Reaction: In a 2L flask, dissolve Anhydrous Piperazine (258 g, 3.0 mol) in Ethanol (600 mL) at reflux.

-

Addition: Dropwise add 1-Chloro-2-ethoxy-2-phenylethane (184.5 g, 1.0 mol) over 2 hours.

-

Duration: Reflux for an additional 6 hours.

-

Workup: Cool to RT. Filter off Piperazine Hydrochloride byproduct. Concentrate filtrate.

-

Purification: Distill excess piperazine (high vacuum). The residue is the target mono-substituted piperazine.

-

Salt Formation (Optional but recommended): Convert to dihydrochloride for storage/stability by treating with HCl/EtOH.

-

Intermediate: 1-(2-ethoxy-2-phenylethyl)piperazine dihydrochloride.[6]

-

Phase B: Mannich Condensation (The Coupling)

This step couples the ketone, aldehyde, and secondary amine.

Stoichiometry:

-

Amine Salt: 0.20 mol

-

Propiophenone: 0.25 mol (1.25 eq)

-

Trioxymethylene: 0.25 mol (equivalent to 0.75 mol HCHO)

Protocol:

-

Charging: In a 500 mL RBF, combine:

-

Reaction: Heat the mixture to reflux (approx. 78°C).

-

Monitoring: Maintain reflux for 4-5 hours. The reaction mixture will initially be heterogeneous and may clear as the Mannich base forms.

-

Crystallization: Cool the mixture slowly to 0-5°C. The Eprazinone dihydrochloride should crystallize directly from the reaction matrix.

-

Filtration: Filter the white crystalline solid.

-

Washing: Wash the cake with cold Acetone (2 x 50 mL) to remove unreacted propiophenone.

Phase C: Purification & Salt Formation

If the direct crystallization yields impure product, or if the free base was isolated, follow this recrystallization step.

-

Recrystallization: Dissolve the crude salt in hot Methanol containing 10% water.

-

Polishing: Treat with activated carbon (5% w/w) for 15 mins, then filter hot through Celite.

-

Crystallization: Cool to RT, then to 4°C.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Physical Properties of Product:

-

Melting Point: 201°C (Anhydrous form) [1]; 160°C (Hydrate/Polymorph) [2].

-

Solubility: Soluble in water (slight), methanol; insoluble in ether.

Analytical Validation

Trustworthiness is established through rigorous characterization.

| Test | Method | Acceptance Criteria |

| Identification | 1H-NMR (DMSO-d6) | Consistent with structure; integration of ethoxy/phenyl protons. |

| Purity | HPLC (C18, MeOH/Buffer) | > 99.0% area |

| Chloride Content | Titration (AgNO3) | 15.5% - 16.5% (Theoretical for 2HCl: 15.6%) |

| Loss on Drying | Gravimetric | < 0.5% (for anhydrous) |

Key NMR Signals (Predicted):

- 1.1 (t, 3H, Ethoxy-CH3)

- 1.2 (d, 3H, CO-CH(CH3)-)

- 3.3-3.6 (m, Piperazine protons)

- 4.5 (dd, 1H, Ph-CH-O)

- 7.2-8.0 (m, 10H, Aromatic protons)

Troubleshooting & Safety

Critical Process Parameters (CPPs)

-

Moisture Control: The Mannich reaction is reversible; however, in acidic ethanol, the equilibrium favors the product. Excessive water can hinder crystallization.

-

Stoichiometry: Excess formaldehyde is required to drive the reaction, but too much can lead to polymer formation.

-

Temperature: Do not exceed 85°C during workup to prevent degradation of the Mannich base (retro-Mannich).

Safety Hazards[1][5][8]

-

Styrene Oxide: Potential carcinogen and skin sensitizer. Handle in a fume hood.

-

Thionyl Chloride: Releases HCl and SO₂. Corrosive.

-

Eprazinone: Bioactive compound (antitussive).[3][7] Avoid inhalation of dust.

References

- Toffel-Nadolny, P., & Gielsdorf, W. (1973). Physical properties and analytical data of Eprazinone. Arzneimittel-Forschung, 23, 308.

-

Mauvernay, R. Y. (1969). Derivatives of piperazine and process for their preparation. U.S. Patent 3,448,192 .[1]

-

Fengchen Group.[5] (2023).[8] Eprazinone Hydrochloride Product Monograph.

-

National Center for Biotechnology Information. (2023).[8] PubChem Compound Summary for CID 73356, Eprazinone hydrochloride.

-

VulcanChem. (2023). Synthesis of substituted piperazines.

Sources

- 1. Eprazinone | C24H32N2O2 | CID 3245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eprazinone dihydrochloride | 10402-53-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Eprazinone dihydrochloride CAS#: 10402-53-6 [m.chemicalbook.com]

- 5. Eprazinone Hcl (Eprazinone Hydrochloride) BP EP USP CAS 10402-53-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. Eprazinone Hydrochloride | C24H34Cl2N2O2 | CID 73356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. oarjbp.com [oarjbp.com]

Application Note: Preparation of Accurate and Stable Eprazinone Dihydrochloride Standard Stock Solutions for Analytical Quantification

Introduction: The Analytical Imperative for Precision

Eprazinone dihydrochloride (di-HCl) is a compound recognized for its mucolytic, secretolytic, and antitussive properties, making it a subject of interest in respiratory-related drug research and development.[1][2] Accurate quantification of Eprazinone in various matrices—from formulation development to pharmacokinetic studies—is fundamental to generating reliable and reproducible data. The foundation of such quantification lies in the preparation of precise and stable standard stock solutions.

This document serves as a comprehensive technical guide for researchers, analytical chemists, and drug development professionals. It moves beyond a simple set of instructions to provide a framework grounded in first principles of analytical chemistry. The goal is to empower the user to not only execute the protocol but also to understand the causality behind each step, ensuring the integrity and validity of their analytical standards. The reliability of high-performance analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is directly contingent upon the quality of the reference standards used for calibration.[3][4]

Physicochemical Profile of Eprazinone Dihydrochloride

A thorough understanding of the analyte's properties is a prerequisite for the successful preparation of a standard solution. These characteristics dictate the choice of solvent, handling procedures, and storage conditions.

| Property | Value | Source(s) |

| Chemical Name | 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;dihydrochloride | [2][] |

| CAS Number | 10402-53-6 | [2][6] |

| Molecular Formula | C₂₄H₃₂N₂O₂ · 2HCl | [2][6][7] |

| Molecular Weight | 453.45 g/mol | [2][7] |

| Appearance | White to off-white crystalline solid | [][8] |

| Solubility (approx.) | Water: 14.3 - 25 mg/mL (Sonication may be required) DMSO: ~1 - 6.25 mg/mL (Use fresh, anhydrous DMSO; heating/sonication may aid dissolution) Methanol: Slightly soluble Ethanol: Insoluble | [1][][9][10] |

| Recommended Storage (Solid) | Store at 2-8°C or -20°C as per supplier Certificate of Analysis (CoA) | [2][][6] |

| Stock Solution Stability | -80°C: Up to 6 months -20°C: Up to 1 month | [1] |

Core Principles for Ensuring Standard Integrity

The preparation of an analytical standard is a meticulous process where each step is a potential source of error. Adherence to core principles transforms a routine procedure into a self-validating system.

-

Primacy of the Reference Material : Always begin with a high-purity primary standard from a reputable supplier.[11] The material must be accompanied by a Certificate of Analysis (CoA) that explicitly states its purity or assay value. This value is not 100% by default and must be used in concentration calculations.

-

Solvent Selection : The ideal solvent must meet several criteria:

-

High Solubilizing Power : It must completely dissolve the analyte at the target concentration without heating, if possible.

-

Inertness : The solvent must not react with or cause degradation of the analyte.

-

Purity : Use only HPLC-grade or higher purity solvents to avoid introducing interfering impurities.[11]

-

Method Compatibility : The solvent must be compatible with the subsequent analytical technique (e.g., miscible with the mobile phase in HPLC).

-

-

Gravimetric and Volumetric Precision : The accuracy of the final concentration is dependent on the precision of the initial measurements.

-

Weighing : Use a calibrated, 5-place analytical balance (0.01 mg) for weighing the standard. Weigh a sufficient amount (e.g., >10 mg) to minimize the relative error of the balance.[11][12]

-

Volume : Exclusively use Class A calibrated volumetric flasks for the preparation of stock solutions.[12] Ensure glassware is scrupulously clean and dry before use.[11]

-

Workflow for Standard Solution Preparation

The following diagram outlines the critical stages in the preparation and lifecycle of an Eprazinone di-HCl standard solution.

Caption: Workflow from receipt of standard to analytical use.

Protocol: Preparation of a 1.0 mg/mL Primary Stock Solution

This protocol describes the preparation of 10 mL of a nominal 1.0 mg/mL this compound stock solution. The final, exact concentration must be calculated based on the actual weight and standard purity.

5.1 Materials and Equipment

-

Eprazinone dihydrochloride primary reference standard (with CoA)

-

HPLC-grade Methanol (or Deionized Water, if preferred and validated)

-

Calibrated 5-place analytical balance (± 0.01 mg)

-

10 mL Class A volumetric flask

-

Weighing paper or boat

-

Spatula

-

Glass funnel

-

Pasteur pipette

-

Ultrasonic bath

-

Amber cryovials for aliquoting

5.2 Step-by-Step Methodology

-

Pre-Preparation : Remove the this compound standard container from its storage location (e.g., 2-8°C) and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Weighing : On the analytical balance, carefully weigh approximately 10.0 mg of the this compound standard onto a piece of weighing paper. Record the exact weight to four decimal places (e.g., 10.04 mg).

-

Transfer : Carefully transfer the weighed powder into the 10 mL Class A volumetric flask using a clean, dry funnel. Tap the funnel and weighing paper gently to ensure a quantitative transfer.

-

Initial Dissolution : Add approximately 7 mL (70% of the final volume) of the selected solvent (e.g., Methanol) to the flask. Swirl the flask gently to wet the powder.

-

Complete Dissolution : Cap the flask and place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[10] Visually inspect the solution against a dark background to confirm that no particulate matter remains. The solution should be clear and colorless.

-

Dilution to Volume : Once the solution is at room temperature, carefully add the solvent dropwise using a Pasteur pipette until the bottom of the meniscus is exactly on the calibration mark of the flask.

-

Homogenization : Cap the flask securely and homogenize the solution by inverting it slowly 15-20 times. This step is critical for ensuring a uniform concentration.[13]

-

Concentration Calculation : Calculate the precise concentration of the stock solution using the following formula:

Concentration (mg/mL) = (Weight of Standard (mg) × Purity) / Final Volume (mL)

-

Example: If the actual weight was 10.04 mg, the purity from the CoA is 99.2% (or 0.992), and the volume is 10.0 mL: (10.04 mg × 0.992) / 10.0 mL = 0.996 mg/mL

-

5.3 Quality Control and Labeling

-

Labeling : Immediately label the stock solution container with the compound name, calculated concentration, solvent, preparation date, and analyst's initials.[12]

-

Documentation : Record all preparation details, including the standard's lot number, exact weight, final volume, and calculated concentration, in a laboratory notebook.

Storage, Stability, and Usage

The long-term viability of your analytical results depends on the proper storage and handling of these stock solutions.

-

Storage : Based on available data, stock solutions of this compound should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months) .[1] Storing in amber containers or protecting from light is a general best practice.

-

Aliquoting : To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination, the primary stock solution should be immediately divided into smaller, single-use aliquots in appropriately labeled cryovials.[11]

-

Usage : When needed, remove a single aliquot from the freezer, allow it to thaw completely and come to room temperature, and vortex briefly before use. Never re-freeze a thawed aliquot. Discard any unused portion.

Protocol: Preparation of Working Standard Solutions

Working standards for generating a calibration curve are prepared by serially diluting the primary stock solution.

-

Plan Dilution Scheme : Determine the required concentration range for your calibration curve (e.g., for an HPLC assay, this might be 1 µg/mL to 100 µg/mL).

-

Prepare Intermediate Standard : It is often practical to first prepare an intermediate dilution from the primary stock. For example, dilute 1.0 mL of the ~1.0 mg/mL primary stock to 10.0 mL with the mobile phase to create a ~100 µg/mL intermediate standard.

-

Serial Dilutions : Use the intermediate standard to prepare the series of working standards. Ensure you use calibrated pipettes and Class A volumetric flasks for all dilutions.[13]

Conclusion

The preparation of Eprazinone dihydrochloride standard solutions is a foundational analytical procedure that demands meticulous attention to detail. By integrating an understanding of the compound's physicochemical properties with core principles of gravimetric and volumetric accuracy, scientists can produce reliable and stable standards. The protocols and best practices outlined in this guide provide a robust framework for minimizing error and ensuring the integrity of quantitative analytical data, thereby upholding the standards of scientific rigor in research and development.

References

-

Jooken, E. (2017, March 30). How to make a reference solution for HPLC analysis. Quora. [Link]

-

Mastelf. (2024, July 30). How to Make a Reference Solution for HPLC Analysis. Mastelf Technologies. [Link]

-

Alwsci. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Alwsci Technologies. [Link]

-

Pharmaguideline. (2010, September 27). Preparation of Standard Solutions. Pharmaguideline. [Link]

-

Fengchen Group. (n.d.). Eprazinone Hcl (Eprazinone Hydrochloride) BP EP USP CAS 10402-53-6. Fengchen Group. [Link]

-

Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Scribd. [Link]

-

Merck Index. (n.d.). Eprazinone. Merck Index. [Link]

-

U.S. Food and Drug Administration. (n.d.). eprazinone hydrochloride. FDA. [Link]

-

PharmaCompass. (n.d.). eprazinone dihydrochloride. PharmaCompass. [Link]

-

MDPI. (2024, January 1). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. MDPI. [Link]

-

ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

-

PubChem. (n.d.). Eprazinone Hydrochloride. National Center for Biotechnology Information. [Link]

-

SciSpace. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. [Link]

-

RVS College of Pharmaceutical Sciences. (2024, September 6). Analytical Method Development And Validation Of RP – HPLC For The Simultaneous Estimation Of Vonoprazan And Domperidone In Pharmaceutical Dosage Form. RVS College of Pharmaceutical Sciences. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies [mdpi.com]

- 4. scispace.com [scispace.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. eprazinone dihydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Eprazinone dihydrochloride | 10402-53-6 [chemicalbook.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Eprazinone dihydrochloride | Neurokinin receptor | TargetMol [targetmol.com]

- 11. quora.com [quora.com]

- 12. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]

- 13. mastelf.com [mastelf.com]

Application Notes and Protocols for Enhancing the Aqueous Solubility of Eprazinone Dihydrochloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on established techniques to enhance the aqueous solubility of Eprazinone dihydrochloride (di-HCl), a mucolytic and bronchodilator agent. Eprazinone di-HCl, while formulated as a salt to improve its solubility, can still present challenges in achieving desired concentrations in aqueous buffers for in vitro assays, pre-formulation studies, and formulation development. These application notes detail the theoretical underpinnings and provide step-by-step protocols for four key solubility enhancement strategies: pH modification, co-solvency, complexation with cyclodextrins, and the use of surfactants. Each protocol is designed as a self-validating system, incorporating analytical quantification to ascertain the degree of solubility improvement. Additionally, considerations for the stability of this compound under various stress conditions are discussed to ensure the integrity of the molecule throughout the experimental process.

Introduction to Eprazinone Dihydrochloride and its Solubility Profile

Eprazinone is a piperazine derivative that functions as a mucolytic and bronchodilator.[1] It is formulated as a dihydrochloride salt (Figure 1) to increase its aqueous solubility, a common strategy for amine-containing active pharmaceutical ingredients (APIs).[2][3] Despite this, its solubility is described as "slightly soluble" or "sparingly soluble" in water, which can be a limiting factor in various research and development stages.[][5] Reports on its aqueous solubility vary, with values of approximately 18 mg/mL and ≥37.95 mg/mL being cited.[6][7] This variability underscores the need for robust methods to control and enhance its solubility in specific buffer systems.

Figure 1: Chemical Structure of Eprazinone Dihydrochloride

A placeholder for the 2D structure of this compound.

The solubility of this compound is intrinsically linked to the pH of the aqueous medium due to the presence of two basic nitrogen atoms in the piperazine ring. As a dihydrochloride salt of a weak base, its solubility is generally higher at lower pH values where the amine groups are protonated. The predicted pKa of the Eprazinone free base is approximately 6.83, which indicates that the ionization state of the molecule, and thus its solubility, will change significantly across the physiological pH range.[3]

This guide will explore practical, laboratory-scale techniques to systematically evaluate and improve the solubility of this compound in aqueous buffers.

Foundational Protocols: Solubility Determination and Analysis

A prerequisite for any solubility enhancement study is a reliable method to determine the baseline solubility and quantify the improvements achieved. The following protocols for thermodynamic solubility determination and HPLC-based quantification are fundamental to the subsequent enhancement techniques.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This protocol establishes the equilibrium solubility of this compound in a given aqueous buffer.

Materials:

-

This compound powder

-

Selected aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, citrate buffer pH 5.0)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (e.g., 25°C or 37°C)

-

Centrifuge

-

0.22 µm syringe filters (e.g., PTFE, PVDF)

-

Calibrated pH meter

-

HPLC system with UV detector (See Protocol 2)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume (e.g., 2 mL) of the selected buffer. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let larger particles settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. Dilute the filtrate with the mobile phase (from Protocol 2) to a concentration within the linear range of the calibration curve.

-

pH Measurement: Measure the pH of the remaining supernatant to confirm the final pH of the saturated solution.

-

Quantification: Analyze the diluted sample using the validated HPLC method described in Protocol 2 to determine the concentration of dissolved this compound.

Protocol 2: Quantification of Eprazinone by High-Performance Liquid Chromatography (HPLC)

This protocol provides a stability-indicating HPLC method for the accurate quantification of Eprazinone.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Newcrom R1, C18, 5 µm, 4.6 x 150 mm (or equivalent).[8]

-

Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention and peak shape (a good starting point is 40:60 ACN:Water with 0.1% H₃PO₄).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 256 nm (based on methods for similar compounds like Eperisone HCl).[9]

-

Column Temperature: Ambient or controlled at 30°C.

Procedure:

-

Standard Stock Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the solubility samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Analysis: Inject the calibration standards and the diluted solubility samples onto the HPLC system.

-

Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Eprazinone in the unknown samples using the regression equation from the calibration curve, accounting for the dilution factor.

Solubility Enhancement Technique 1: pH Modification

Scientific Principle: Eprazinone is a weak base with two protonatable nitrogen atoms within its piperazine ring. As a dihydrochloride salt, it is the fully protonated form. The solubility of such compounds is highly dependent on the pH of the medium. By adjusting the pH, the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of the drug can be shifted. For a basic drug like Eprazinone, decreasing the pH will increase the proportion of the ionized species, thereby increasing its aqueous solubility.[10]

Protocol 3: Generation of a pH-Solubility Profile for this compound

This protocol determines the solubility of this compound across a range of pH values.

Materials:

-

This compound powder

-

Series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

0.1 M HCl and 0.1 M NaOH for pH adjustment.

-

All materials listed in Protocols 1 and 2.

Procedure:

-

Buffer Preparation: Prepare a series of buffers with a consistent ionic strength (e.g., 0.1 M) across the desired pH range.

-

Solubility Determination: For each buffer pH, perform the Thermodynamic Solubility Determination as described in Protocol 1.

-

Data Analysis: Quantify the dissolved Eprazinone concentration for each pH point using the HPLC method (Protocol 2).

-

Profile Generation: Plot the measured solubility (in mg/mL or molarity) on a logarithmic scale against the final measured pH of the saturated solution.

Caption: Workflow for generating a pH-solubility profile.

Expected Outcome & Interpretation: The resulting pH-solubility profile is expected to show high solubility at low pH values, which plateaus, and a significant decrease in solubility as the pH increases, particularly around the pKa values of the piperazine nitrogens. This profile is crucial for selecting appropriate buffer systems for future experiments and formulation development, ensuring the drug remains in solution.

Solubility Enhancement Technique 2: Co-solvency

Scientific Principle: Co-solvency involves the addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a poorly soluble compound.[11] Co-solvents work by reducing the polarity of the aqueous environment and disrupting the hydrogen-bonding network of water, which can reduce the energy required to solvate a lipophilic drug molecule.[12]

Protocol 4: Screening Co-solvents for this compound Solubility Enhancement

This protocol evaluates the effectiveness of various pharmaceutically acceptable co-solvents.

Materials:

-

This compound powder

-

Aqueous buffer at a fixed pH (e.g., PBS pH 7.4)

-

Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

-

All materials listed in Protocols 1 and 2.

Procedure:

-